Fmoc-Val-Thr(Psi(Me,Me)pro)-OH
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Overview
Description
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), threonine (Thr), and a pseudoproline (Psi) residue. The pseudoproline residue is modified with methyl groups (Me) to enhance the stability and solubility of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The pseudoproline residue is introduced at the appropriate position in the sequence to enhance the peptide’s properties.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields and purity. The use of high-quality reagents and optimized reaction conditions is crucial for achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Removal of the peptide from the solid support using a cleavage reagent such as trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, with the pseudoproline residue enhancing its stability and solubility.
Scientific Research Applications
Fmoc-Val-Thr(Psi(Me,Me)pro)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
- **Biological Studies
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based therapeutics.
Properties
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMOLWFENHTLNA-XARZLDAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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